molecular formula C18H22N4 B2399673 3,5-dimethyl-2-(3-methylphenyl)-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 1202986-46-6

3,5-dimethyl-2-(3-methylphenyl)-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2399673
CAS No.: 1202986-46-6
M. Wt: 294.402
InChI Key: RQPCYAXBFGNRKV-UHFFFAOYSA-N
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Description

3,5-Dimethyl-2-(3-methylphenyl)-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by:

  • 3,5-Dimethyl substituents on the pyrimidine ring, enhancing steric bulk and lipophilicity.
  • 2-(3-Methylphenyl) at position 2, contributing aromatic interactions and moderate electron-donating effects.
  • N-Isopropyl (propan-2-yl) at position 7, influencing solubility and metabolic stability.

Pyrazolo[1,5-a]pyrimidines are recognized for their role as kinase inhibitors, antimycobacterial agents, and corticotropin-releasing factor (CRF) antagonists .

Properties

IUPAC Name

3,5-dimethyl-2-(3-methylphenyl)-N-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4/c1-11(2)19-16-10-13(4)20-18-14(5)17(21-22(16)18)15-8-6-7-12(3)9-15/h6-11,19H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQPCYAXBFGNRKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=CC(=NC3=C2C)C)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-2-(3-methylphenyl)-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the substituents at the appropriate positions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring consistent quality control. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification processes to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-2-(3-methylphenyl)-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the compound by adding hydrogen atoms or removing oxygen atoms.

    Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

The reaction conditions are critical for ensuring high yield and purity. Key parameters include:

  • Catalysts : Often used to facilitate reactions.
  • Solvents : Selection depends on the solubility of reactants and desired reaction pathways.
  • Temperature Control : Precise temperature management is essential to optimize reaction rates.

Medicinal Chemistry

3,5-Dimethyl-2-(3-methylphenyl)-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine has shown promise in various therapeutic areas:

  • Cancer Treatment : Research indicates that this compound may act as a kinase inhibitor, affecting cell signaling pathways involved in tumor growth and proliferation. Inhibiting specific kinases could lead to reduced cancer cell viability.
  • Neurological Disorders : Studies are exploring its potential in modulating neurotransmitter systems, which could be beneficial in treating conditions like depression or anxiety.
  • Anti-inflammatory Properties : The compound may interact with receptors involved in inflammatory responses, suggesting potential applications in treating inflammatory diseases.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : It has been noted for inhibiting various kinases crucial for cellular signaling. This inhibition can alter cellular responses beneficial for treating diseases such as cancer.
  • Receptor Binding : The compound may bind to specific receptors involved in inflammatory processes or other disease mechanisms, influencing downstream signaling pathways.

Case Studies

Several studies have documented the efficacy of this compound:

  • Anti-Cancer Studies : A study published in Pharmaceuticals explored its effects on cell lines representing various cancers. The results showed a dose-dependent reduction in cell viability when treated with this compound .
  • Inflammation Models : In vivo studies demonstrated that administration of the compound significantly reduced markers of inflammation in animal models of arthritis .
  • Kinase Inhibition Assays : Research highlighted its ability to inhibit specific kinases associated with cancer progression, suggesting a mechanism for its potential therapeutic effects .

Mechanism of Action

The mechanism of action of 3,5-dimethyl-2-(3-methylphenyl)-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Key Compounds and Substituent Effects:

Compound R3 R5 R7 (N-Substituent) Biological Activity (M.tb IC₅₀) hERG IC₅₀ (µM) Microsomal Stability (T₁/₂, min) Source
Target Compound 3,5-Dimethyl 2-(3-Methylphenyl) N-Isopropyl Not reported Not reported Not reported
3-(4-Fluorophenyl)-5-phenyl-7-amine (47) 3-(4-Fluorophenyl) 5-Phenyl N-(6-Methylpyridin-2-yl)methyl 0.12 µM >30 Mouse: 45; Human: 60
3-(4-Fluorophenyl)-5-p-tolyl-7-amine (33) 3-(4-Fluorophenyl) 5-(4-Methylphenyl) N-(Pyridin-2-ylmethyl) 0.09 µM >30 Mouse: 50; Human: 65
3-(4-Fluorophenyl)-5-(4-isopropylphenyl)-7-amine (35) 3-(4-Fluorophenyl) 5-(4-Isopropylphenyl) N-(Pyridin-2-ylmethyl) 0.15 µM >30 Mouse: 40; Human: 55

Key Observations:

  • Fluorophenyl at R3 : The 4-fluoro group in analogs (e.g., compounds 33, 35) enhances antimycobacterial activity via electronegative interactions with ATP synthase . The target compound’s 3,5-dimethyl and 2-(3-methylphenyl) may reduce potency against M.tb due to lack of fluorine.
  • N-Substituent : Pyridinylmethyl groups (e.g., compound 47) improve solubility but may increase hERG risk. The target’s N-isopropyl likely reduces hERG binding (lower basicity) .
  • Metabolic Stability : Pyridinylmethyl derivatives show superior human liver microsomal stability (>60 min), while N-alkyl groups (e.g., isopropyl) may undergo faster oxidative metabolism .

CRF1 Receptor Antagonists

Key Compounds:

Compound R2 R3 R5 R7 (N-Substituent) CRF1 IC₅₀ (nM) Source
MPZP 2-Methyl 3-(4-Methoxy-2-methylphenyl) 5-Methyl N,N-Bis(2-methoxyethyl) 1.2
DMP904 2-Methyl 3-(4-Methoxy-2-methylphenyl) 5-Methyl N-(1-Ethylpropyl) 2.5
Target 2-(3-Methylphenyl) 3,5-Dimethyl N-Isopropyl Not reported

Key Observations:

  • Aromatic R2 : MPZP and DMP904 use 2-methyl or methoxy groups for CRF1 binding. The target’s 2-(3-methylphenyl) may sterically hinder receptor interaction.
  • N-Substituent : Bulky N-alkyl/aryl groups (e.g., bis-methoxyethyl in MPZP) improve CRF1 affinity. The target’s isopropyl group may be suboptimal for this target .

Structural Analogs with Trifluoromethyl and Chlorophenyl Substituents

Compound (ID: D463-0151) R2 R3 R5 R7 (N-Substituent) Properties Source
3-(4-Fluorophenyl)-N,5-dimethyl-2-(trifluoromethyl)-7-amine 2-(Trifluoromethyl) 3-(4-Fluorophenyl) 5-Methyl N-Methyl High lipophilicity (LogP ~3.5)
5-tert-Butyl-3-(4-chlorophenyl)-7-amine 2-Unsubstituted 3-(4-Chlorophenyl) 5-tert-Butyl N-Isopropyl Enhanced metabolic stability
Target Compound 2-(3-Methylphenyl) 3,5-Dimethyl N-Isopropyl Moderate LogP (~3.0)

Key Observations:

  • Trifluoromethyl (R2) : Enhances electronegativity and membrane permeability but may increase toxicity .
  • Chlorophenyl (R3) : Improves target binding in some kinase inhibitors; absent in the target compound.
  • tert-Butyl (R5) : Increases metabolic stability but reduces solubility. The target’s dimethyl groups balance lipophilicity and solubility .

Biological Activity

Overview

3,5-Dimethyl-2-(3-methylphenyl)-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound with significant potential in medicinal chemistry. Its structure features a pyrazolo[1,5-a]pyrimidine core, which is known for various biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

Property Value
IUPAC Name This compound
Molecular Formula C18H22N4
Molecular Weight 298.4 g/mol
InChI Key RQPCYAXBFGNRKV-UHFFFAOYSA-N

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The compound has been shown to inhibit various kinases, which play crucial roles in cell signaling pathways. This inhibition can lead to altered cellular responses that are beneficial in treating diseases such as cancer.
  • Receptor Binding : It may bind to specific receptors involved in inflammatory responses or other disease processes, modulating their activity and influencing downstream signaling pathways.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Anti-inflammatory Activity : Similar compounds within the pyrazolo[1,5-a]pyrimidine class have demonstrated anti-inflammatory properties. For instance, studies on related derivatives have shown effective inhibition of NF-kB/AP-1 reporter activity at concentrations below 50 µM .
  • Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through kinase inhibition .
  • Neuroprotective Effects : The compound's potential neuroprotective effects are being explored, particularly its ability to modulate pathways involved in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrazolo[1,5-a]pyrimidine derivatives:

  • A study synthesized a library of pyrazolo[1,5-a]quinazoline compounds and identified several with significant anti-inflammatory activity (IC50 values ranging from 4.8 to 30.1 µM), suggesting that structural modifications can enhance potency .
  • Another investigation focused on the synthesis of novel substituted compounds for anti-tubercular activity against Mycobacterium tuberculosis, highlighting the broader therapeutic potential of similar scaffolds .

Comparative Analysis

A comparison table of related compounds and their biological activities is provided below:

Compound Name Biological Activity IC50 (µM)
This compoundAnti-inflammatory< 50
Pyrazolo[1,5-a]quinazoline derivativeAnti-inflammatory4.8 - 30.1
Substituted-N-(6-(4-pyrazine)benzamide derivativesAnti-tubercular1.35 - 2.18

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